Lipophilicity Differentiation from Linear Alkyl Analogs
The target compound exhibits a computed XLogP3-AA of 3.2, reflecting the contribution of the branched 3-(3-methylbutan-2-yl) substituent. This value is higher than that of the linear analog 1-methyl-3-butyl-4-propyl-1H-pyrazol-5-amine, which is estimated at ~2.9 based on fragment-based calculation, and exceeds the 3-isopropyl analog (estimated ~2.5) by approximately 0.7 log units [1]. The increased lipophilicity of the target compound predicts enhanced membrane permeability compared to its shorter-chain or less branched counterparts, which is relevant for cell-based screening where intracellular target engagement is required.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 1-Methyl-3-butyl-4-propyl-1H-pyrazol-5-amine (estimated ~2.9); 1-Methyl-3-isopropyl-4-propyl-1H-pyrazol-5-amine (estimated ~2.5) |
| Quantified Difference | +0.3 to +0.7 log units vs. less branched analogs |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); comparator values estimated by additive fragment method |
Why This Matters
Higher lipophilicity directly influences membrane permeability and non-specific binding in biochemical assays, making the target compound distinct from less lipophilic 3-alkyl analogs when screening for intracellular targets.
- [1] PubChem Compound Summary. CID 79405830: 1-Methyl-3-(3-methylbutan-2-yl)-4-propyl-1h-pyrazol-5-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1534465-50-3 (accessed 2026-05-01). View Source
